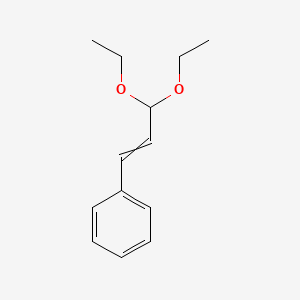

Cinnamaldehyde diethyl acetal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cinnamaldehyde diethyl acetal: is an organic compound with the molecular formula C₁₃H₁₈O₂. It is a derivative of cinnamaldehyde, where the aldehyde group is protected by forming an acetal with ethanol. This compound is known for its stability in alkaline media and is used in various applications, including as a fragrance component in soaps and detergents, and as a flavoring agent in food products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cinnamaldehyde diethyl acetal can be synthesized through the acetalization of cinnamaldehyde with ethanol in the presence of an acid catalyst. Commonly used catalysts include p-toluenesulfonic acid and hydrochloric acid. The reaction typically involves heating and refluxing the mixture to facilitate the formation of the acetal .

Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yields. The removal of water formed during the reaction is crucial to drive the equilibrium towards the formation of the acetal .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

CDEA undergoes acid-catalyzed hydrolysis to regenerate cinnamaldehyde and ethanol. This reaction is critical for controlled aldehyde release in synthetic and materials science applications.

Key Conditions and Outcomes:

| Acid Source | Temperature | Time | Products | Yield | Reference |

|---|---|---|---|---|---|

| 2 N HCl | 90°C | 2–4 h | Cinnamaldehyde + Ethanol | 70–90% | |

| pH 5.0 buffer | 37°C | 8 h | Complete hydrolysis observed | 100% |

-

Mechanism : Protonation of the acetal oxygen weakens the C–O bonds, leading to cleavage and formation of a hemiacetal intermediate, which further decomposes to cinnamaldehyde .

-

Applications : Used in degradable polymers (e.g., PEG-based hydrogels) for controlled drug delivery .

Palladium-Catalyzed Cross-Coupling Reactions

CDEA serves as a cinnamaldehyde precursor in palladium-mediated coupling with aryl halides. This method enables synthesis of substituted cinnamaldehydes with high regioselectivity.

Representative Examples:

| Aryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| p-Bromonitrobenzene | Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl | p-Nitrocinnamaldehyde | 70% | |

| 4-Iodobenzaldehyde | Pd(OAc)₂, DMF, 90°C | 4-Formylcinnamaldehyde | 85% |

-

Conditions : Reactions occur at 90°C in DMF with Pd(OAc)₂ as the catalyst. Aryl iodides generally achieve higher yields than bromides .

-

Scope : Tolerates electron-withdrawing (-NO₂, -CHO) and electron-donating (-OCH₃) groups on the aryl ring .

Substitution Reactions

The ethoxy groups in CDEA can participate in nucleophilic substitutions under specific conditions.

Stability and Degradation Kinetics

CDEA remains stable under neutral conditions but degrades rapidly in acidic environments.

Degradation Kinetics in pH 5.0 Buffer :

| Temperature | Half-Life (t₁/₂) | Degradation Pathway |

|---|---|---|

| 25°C | 4.2 h | Hydrolysis to cinnamaldehyde |

| 37°C | 1.8 h | Hydrolysis to cinnamaldehyde |

Comparative Reactivity with Analogous Acetals

| Reaction Type | Diethyl Acetal (CDEA) | Dimethyl Acetal (CDMA) |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Oxidative Stability | Higher | Lower |

| Substitution | Ethoxy displacement | Methoxy displacement |

Wissenschaftliche Forschungsanwendungen

Applications Overview

Cinnamaldehyde diethyl acetal has several notable applications:

- Flavoring Agent : Used in the food industry to enhance flavor profiles.

- Fragrance Component : Commonly utilized in perfumes and cosmetics due to its aromatic properties.

- Chemical Intermediate : Serves as a precursor in organic synthesis and chemical reactions.

Organic Synthesis

This compound is employed as a reagent in organic chemistry, particularly for the protection of aldehyde groups during multi-step synthesis. Its stability allows for the selective modification of other functional groups without affecting the acetal moiety.

Biological Studies

Research has highlighted the potential biological activities of this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antibacterial activity against multidrug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. In vitro tests have shown minimum inhibitory concentrations (MICs) ranging from 0.01% to 0.04% against these pathogens .

- Antifungal Activity : It has demonstrated efficacy against fungi like Candida albicans, suggesting its potential use in treating fungal infections.

- Anticancer Effects : Research indicates that this compound can induce apoptosis in cancer cells, with studies reporting IC50 values of 7.65 µg/mL for A549 lung cancer cells. The mechanism involves disrupting oxidative balance and enhancing reactive oxygen species (ROS) levels within tumor cells.

Food Science

In food science, this compound is explored for its flavor-enhancing properties. It is noted for prolonging flavor retention in products such as chewing gum, where it acts as a flavor stabilizer .

| Activity Type | Microorganism/Cell Type | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Acinetobacter baumannii | 0.01% - 0.04% | |

| Antibacterial | Staphylococcus aureus | 0.01% - 0.04% | |

| Antifungal | Candida albicans | Not specified | |

| Anticancer | A549 (lung cancer) | 7.65 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | Not specified |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

Another research project focused on the anticancer properties of this compound revealed that nanoparticles loaded with this compound significantly induced apoptosis in A549 cells, highlighting its therapeutic potential in oncology.

Wirkmechanismus

Cinnamaldehyde diethyl acetal exerts its effects through various molecular mechanisms. It primarily targets cellular pathways involved in inflammation and microbial growth. The compound inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines. Additionally, it disrupts bacterial cell membranes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and flavor.

Cinnamic Acid: An oxidation product of cinnamaldehyde, used in the synthesis of various pharmaceuticals and as a flavoring agent.

Cinnamyl Alcohol: A reduction product of cinnamaldehyde, used in perfumery and as a flavoring agent

Uniqueness: Cinnamaldehyde diethyl acetal is unique due to its stability in alkaline media and its ability to serve as a protected form of cinnamaldehyde. This stability allows for its use in various applications where other similar compounds might degrade .

Eigenschaften

Molekularformel |

C13H18O2 |

|---|---|

Molekulargewicht |

206.28 g/mol |

IUPAC-Name |

3,3-diethoxyprop-1-enylbenzene |

InChI |

InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3 |

InChI-Schlüssel |

VYKDEWVAUWARRX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(C=CC1=CC=CC=C1)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.